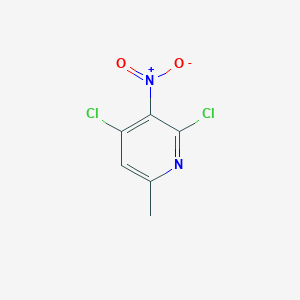

2,4-Dichloro-6-methyl-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-6-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGIKTMXZFIZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382821 | |

| Record name | 2,4-Dichloro-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63897-12-1 | |

| Record name | 2,4-Dichloro-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine

This technical guide provides a comprehensive overview of the synthesis pathway for 2,4-dichloro-6-methyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Core Synthesis Pathway

The primary and most direct reported synthesis of this compound proceeds via the chlorination of a dihydroxy pyridine precursor. This method is efficient and utilizes common laboratory reagents.

The synthesis can be broken down into two main stages:

-

Nitration and Formation of the Pyridone Ring: Starting from 2,4-dihydroxy-6-methylpyridine, a nitration step is performed to introduce the nitro group at the 3-position, yielding 4-hydroxy-6-methyl-3-nitro-2-pyridone.

-

Chlorination: The resulting dihydroxy intermediate is then chlorinated using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms, affording the final product.

A visual representation of this logical workflow is provided below.

Experimental Protocols

The following section details the experimental procedures for the key chlorination step in the synthesis of this compound.

Synthesis of this compound from 4-hydroxy-6-methyl-3-nitro-2-pyridone [1]

-

Materials:

-

4-hydroxy-6-methyl-3-nitro-2-pyridone

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Ice water

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol) in phosphorus oxychloride (10 mL).

-

Heat the reaction mixture to 95 °C and maintain stirring for 1.5 hours.

-

After the reaction is complete, remove the excess POCl₃, for instance, by centrifugation or distillation under reduced pressure.

-

Carefully and slowly quench the reaction by adding it to 100 mL of ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x 80 mL).

-

Combine the organic phases and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the product.

-

-

Yield and Product Characteristics:

-

The procedure yields 1.773 g of a yellow powdery product.

-

The calculated yield is 85.7%.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 4-hydroxy-6-methyl-3-nitro-2-pyridone.

| Parameter | Value | Reference |

| Starting Material | 4-hydroxy-6-methyl-3-nitro-2-pyridone | [1] |

| Reagent | Phosphorus oxychloride (POCl₃) | [1] |

| Reaction Temperature | 95 °C | [1] |

| Reaction Time | 1.5 hours | [1] |

| Product Yield | 85.7% | [1] |

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation from the dihydroxy precursor to the final dichlorinated product.

Alternative and Related Synthesis Methodologies

While the above protocol is specific to this compound, similar compounds are synthesized through related pathways, which can offer insights for process optimization and analogue synthesis.

For instance, the synthesis of 2-chloro-3-nitro-6-methylpyridine starts from 2-amino-6-methylpyridine.[2] This multi-step process involves:

-

Nitration: Introduction of a nitro group.

-

Diazotization: Conversion of the amino group to a hydroxyl group.

-

Chlorination: Replacement of the hydroxyl group with a chlorine atom.[2]

Another relevant example is the synthesis of 2,6-dichloro-3-nitropyridine. This compound can be prepared by the nitration of 2,6-dichloropyridine using a mixture of nitric acid and sulfuric acid.[3][4][5] Alternatively, it can be synthesized by the chlorination of 2,6-dihydroxy-3-nitropyridine.[4][6]

These alternative pathways highlight common strategies in pyridine chemistry, such as the activation of the ring for nitration and the conversion of hydroxyl or amino groups to chloro substituents. The choice of starting material and specific reagents will depend on availability, cost, and desired substitution patterns.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 4. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 6. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of 2,4-Dichloro-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dichloro-6-methyl-3-nitropyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. This document includes key physical and chemical data, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow.

Core Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 63897-12-1 | [1][2] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 207.01 g/mol | [1][2] |

| Physical State | Yellow powdery solid | [3] |

| Melting Point | 75 °C | [4] |

| Boiling Point | 310 °C at 760 mmHg | [1][4] |

| Solubility (predicted) | 0.161 mg/mL (in water) | [5] |

Synthesis of this compound

The following section details a common experimental protocol for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-hydroxy-6-methyl-3-nitro-2-pyridone[3]

This protocol outlines the synthesis of this compound from 4-hydroxy-6-methyl-3-nitro-2-pyridone.

Materials:

-

4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol)

-

Phosphorus oxychloride (POCl₃) (10 mL)

-

Ice water (100 mL)

-

Ethyl acetate (240 mL)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 1.7 g (10 mmol) of 4-hydroxy-6-methyl-3-nitro-2-pyridone in 10 mL of phosphorus oxychloride (POCl₃).

-

Heat the mixture to 95 °C and stir for 1.5 hours.

-

Upon completion of the reaction, remove the excess POCl₃ by centrifugation.

-

Carefully quench the reaction by the slow addition of 100 mL of ice water.

-

Extract the reaction mixture with ethyl acetate (3 x 80 mL).

-

Combine the organic phases and wash with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the final product.

Yield:

This procedure typically yields approximately 1.773 g of a yellow powdery product, representing an 85.7% yield.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 4-hydroxy-6-methyl-3-nitro-2-pyridone.

References

An In-depth Technical Guide to 2,4-Dichloro-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methyl-3-nitropyridine, a key building block in synthetic organic and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, and safety information. Particular emphasis is placed on its role as a versatile intermediate in the development of novel therapeutics, supported by a detailed experimental protocol for its synthesis.

Chemical Identity and Structure

This compound is a substituted pyridine derivative with the chemical formula C₆H₄Cl₂N₂O₂.[1][2][3] Its unique arrangement of chloro, methyl, and nitro functional groups on the pyridine ring makes it a highly reactive and versatile intermediate for further chemical modifications.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 63897-12-1[1][2][3][4][5] |

| Molecular Formula | C₆H₄Cl₂N₂O₂[1][2][3][4] |

| Molecular Weight | 207.01 g/mol [2][3] |

| IUPAC Name | This compound[1] |

| InChI | 1S/C6H4Cl2N2O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3 |

| InChI Key | MTGIKTMXZFIZLS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=N1)Cl)--INVALID-LINK--[O-])Cl |

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Limited publicly available data exists for the detailed physicochemical properties of this compound. The available information is summarized below.

Table 2: Physicochemical Data

| Property | Value |

| Physical State | Solid |

| Storage Temperature | 2-8°C |

Synthesis

A general and efficient protocol for the synthesis of this compound proceeds from 4-hydroxy-6-methyl-3-nitro-2-pyridone.

Experimental Protocol: Synthesis from 4-hydroxy-6-methyl-3-nitro-2-pyridone

This procedure outlines the conversion of 4-hydroxy-6-methyl-3-nitro-2-pyridone to this compound using phosphorus oxychloride.

Materials:

-

4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol)

-

Phosphorus oxychloride (POCl₃) (10 mL)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Ice water

Procedure:

-

In a suitable reaction vessel, dissolve 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol) in phosphorus oxychloride (10 mL).

-

Heat the reaction mixture to 95°C and stir for 1.5 hours.

-

Upon completion of the reaction, remove the excess phosphorus oxychloride via centrifugation.

-

Carefully quench the reaction by the slow addition of 100 mL of ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x 80 mL).

-

Combine the organic phases and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.[3]

Expected Yield: Approximately 1.773 g (85.7%) of a yellow powdery product.[3]

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The two chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The nitro group can also be reduced to an amine, providing another site for chemical modification. This trifunctional nature makes it an attractive starting material for creating diverse chemical libraries for drug discovery.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Table 3: Hazard Identification and Precautionary Measures

| Category | Information |

| Hazard Codes | Xn (Harmful) |

| Risk Phrases | R22 (Harmful if swallowed), R41 (Risk of serious damage to eyes) |

| Safety Phrases | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S39 (Wear eye/face protection) |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| GHS Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator when handling in powder form or if dust is generated.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical agents. Its facile synthesis and reactive functional groups make it an attractive starting point for the construction of complex molecular architectures. Researchers and drug development professionals should handle this compound with care, adhering to the safety guidelines outlined in this document. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic utility.

References

The Regioselective Reactivity of 2,4-Dichloro-6-methyl-3-nitropyridine with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2,4-dichloro-6-methyl-3-nitropyridine with a range of nucleophiles, including amines, alkoxides, and thiols. The presence of two chlorine atoms at positions susceptible to nucleophilic aromatic substitution (SNAr), activated by an adjacent nitro group, makes this scaffold a versatile building block in medicinal chemistry and materials science. This document summarizes key reactivity principles, presents quantitative data from literature sources on analogous systems, provides detailed experimental protocols, and utilizes visualizations to illustrate reaction pathways and logical relationships.

Introduction: The Activated Pyridine Core

This compound is a highly reactive heterocyclic compound due to the confluence of several electronic factors. The electron-withdrawing nature of the pyridine nitrogen atom, compounded by the potent nitro group at the 3-position, significantly lowers the electron density of the aromatic ring. This electronic depletion activates both the C2 and C4 positions for nucleophilic attack, facilitating the displacement of the chlorine atoms, which are excellent leaving groups.

The regioselectivity of these substitution reactions is a critical aspect for synthetic chemists. The nitro group, being ortho to the C2 chlorine and para to the C4 chlorine, activates both positions towards SNAr. The outcome of the reaction is therefore dependent on a combination of electronic and steric factors, as well as the nature of the attacking nucleophile and the reaction conditions.

Reaction Mechanisms and Regioselectivity

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The initial attack of the nucleophile on the electron-deficient carbon atom (C2 or C4) leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the departure of the chloride ion.

The regioselectivity of the initial substitution is primarily governed by the relative stability of the possible Meisenheimer complexes.

-

Attack at C4 (para to -NO₂): The negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group through resonance, providing significant stabilization.

-

Attack at C2 (ortho to -NO₂): The negative charge can also be delocalized onto the nitro group, but the inductive effect of the adjacent nitro group makes the C2 position more electron-deficient and thus more susceptible to initial attack.

For many related dichloronitropyridine systems, substitution is kinetically favored at the position ortho to the nitro group, while the para-substituted product is often the thermodynamically more stable product.[1] The interplay of these factors determines the final product distribution.

Quantitative Data on Nucleophilic Substitution

While specific quantitative data for this compound is sparse in the readily available literature, data from closely related analogs such as 2,6-dichloro-3-nitropyridine provides valuable insights into expected reactivity and yields.

Table 1: Reaction of 2,6-Dichloro-3-nitropyridine with Amine Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Aqueous Ammonia | Methanol | 35-40 | 2 | 2-Amino-6-chloro-3-nitropyridine | Not specified | U.S. Patent 7,256,295 B2 |

Table 2: Reaction of 2-Amino-6-chloro-3-nitropyridine with Alkoxide Nucleophiles

| Nucleophile | Solvent | Product | Yield (%) | Reference |

| Sodium Methoxide | Methanol | 2-Amino-6-methoxy-3-nitropyridine | Not specified | U.S. Patent 7,256,295 B2 |

Note: The data presented is for 2,6-dichloro-3-nitropyridine and its derivatives. These reactions are expected to be analogous for this compound, though yields and regioselectivity may vary.

Experimental Protocols

The following protocols are adapted from literature procedures for analogous compounds and provide a starting point for the synthesis of substituted 6-methyl-3-nitropyridines.

General Procedure for Amination

This protocol describes the selective amination at the C2 position of a dichloronitropyridine, exemplified by the reaction of 2,6-dichloro-3-nitropyridine with aqueous ammonia.

Materials:

-

2,6-Dichloro-3-nitropyridine

-

Methanol

-

25% Aqueous ammonia solution

Procedure:

-

Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in methanol.

-

Add 25% aqueous ammonia solution (1.4 eq) to the solution at room temperature.

-

Heat the reaction mixture to 35-40 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product by filtration.

-

Wash the solid product with water and dry under vacuum.

General Procedure for Alkoxylation

This protocol outlines the substitution of a chlorine atom with a methoxy group, using 2-amino-6-chloro-3-nitropyridine as the substrate.

Materials:

-

2-Amino-6-chloro-3-nitropyridine

-

Sodium methoxide

-

Methanol

Procedure:

-

Prepare a solution of sodium methoxide in methanol.

-

Add 2-amino-6-chloro-3-nitropyridine to the sodium methoxide solution.

-

Stir the reaction mixture at a suitable temperature (e.g., room temperature to reflux) and monitor by TLC.

-

Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Visualizations

Signaling Pathway of Nucleophilic Aromatic Substitution

The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution reaction on the this compound core.

Caption: General mechanism for SNAr on this compound.

Experimental Workflow for a Typical Amination Reaction

The following diagram outlines a typical laboratory workflow for the amination of this compound.

References

Spectroscopic and Synthetic Profile of 2,4-Dichloro-6-methyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methyl-3-nitropyridine is a substituted pyridine derivative of significant interest in synthetic organic chemistry and drug discovery. Its reactive chloro- and nitro- functionalities make it a versatile building block for the synthesis of more complex heterocyclic compounds. This technical guide provides a summary of the available spectroscopic data for closely related analogs, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is for analogous compounds and should be used as a reference for the expected spectral regions for this compound.

Table 1: ¹H NMR Data for Dichloronitropyridine Analogs

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2,6-dichloro-3-nitropyridine | CDCl₃ | 9.26 | d | - |

| 8.25 | d | - |

Data sourced from patent CN110218177B.[1]

Table 2: Predicted ¹³C NMR Data

Explicit experimental ¹³C NMR data for this compound is not available. However, based on typical chemical shifts for substituted pyridines, the following ranges can be anticipated:

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| C-Cl | 145 - 155 |

| C-NO₂ | 140 - 150 |

| C-CH₃ | 155 - 165 |

| CH (pyridine ring) | 120 - 140 |

| CH₃ | 18 - 25 |

Infrared (IR) Spectroscopy

Specific IR data for this compound is not available. Key characteristic absorption bands would be expected for the C-Cl, C=N, C=C, and N-O stretching vibrations.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-Cl Stretch | 600 - 800 |

| C=N Stretch (pyridine ring) | 1550 - 1650 |

| C=C Stretch (pyridine ring) | 1400 - 1600 |

| N-O Asymmetric Stretch (NO₂) | 1500 - 1570 |

| N-O Symmetric Stretch (NO₂) | 1335 - 1370 |

Mass Spectrometry (MS)

Mass spectrometry data for this compound is not found in the searched literature. The nominal mass of the compound is 206 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ and isotopic peaks corresponding to the presence of two chlorine atoms.

Experimental Protocols

Synthesis of this compound[2]

A common synthetic route to this compound involves the chlorination of 4-hydroxy-6-methyl-3-nitro-2-pyridone.[2]

Materials:

-

4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol)

-

Phosphorus oxychloride (POCl₃) (10 mL)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Ice water

Procedure:

-

4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol) is dissolved in 10 mL of phosphorus oxychloride (POCl₃).[2]

-

The mixture is heated to 95 °C and stirred for 1.5 hours.[2]

-

Upon completion, excess POCl₃ is removed.[2]

-

The reaction is quenched by the slow addition of 100 mL of ice water.[2]

-

The mixture is extracted with ethyl acetate (3 x 80 mL).[2]

-

The combined organic phases are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.[2]

General Methodology for Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy: IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound.

References

solubility of 2,4-Dichloro-6-methyl-3-nitropyridine in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methyl-3-nitropyridine is a polysubstituted pyridine derivative of interest in synthetic organic chemistry and drug discovery. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound in common organic solvents based on its molecular structure and general solubility principles. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility.

Predicted Solubility Profile

The principle of "like dissolves like" suggests that the solubility of a compound is favored in a solvent of similar polarity. The presence of two chlorine atoms and a nitro group on the pyridine ring significantly influences its electronic properties and polarity. The nitro group is strongly electron-withdrawing and polar, while the chlorine atoms are also electronegative. The methyl group is a weak electron-donating group. The overall molecule can be considered moderately polar.

Based on this analysis, the predicted solubility in a range of common organic solvents is summarized in the table below.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility of this compound | Rationale |

| Non-Polar Solvents | |||

| n-Hexane | 1.88 | Low | Significant mismatch in polarity. |

| Toluene | 2.38 | Low to Medium | Aromatic nature of toluene may offer some interaction, but polarity mismatch exists. |

| Diethyl Ether | 4.34 | Medium | Moderate polarity may allow for some dissolution. |

| Polar Aprotic Solvents | |||

| Ethyl Acetate | 6.02 | High | Used as an extraction solvent during its synthesis, indicating good solubility.[1] |

| Dichloromethane (DCM) | 9.08 | High | Halogenated nature and moderate polarity are favorable for dissolving a dichlorinated compound. |

| Acetone | 20.7 | High | The polar carbonyl group should interact favorably with the polar groups of the solute. |

| Acetonitrile (ACN) | 37.5 | Medium to High | High polarity should facilitate dissolution. |

| Dimethylformamide (DMF) | 36.7 | High | Highly polar aprotic solvent, often a good solvent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | Highly polar aprotic solvent, known for its excellent solvating power for a wide range of compounds. |

| Polar Protic Solvents | |||

| Methanol | 32.7 | Medium | Capable of hydrogen bonding, which may not be the primary interaction with the solute. |

| Ethanol | 24.6 | Medium | Similar to methanol, with slightly lower polarity. |

| Water | 80.1 | Very Low | The organic, non-polar characteristics of the molecule are expected to dominate over the polar groups, leading to poor aqueous solubility. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely used technique.[2][3][4][5][6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, taking into account the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as mass per unit volume (e.g., g/L, mg/mL) or as a molar concentration (mol/L) at the specified temperature.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the likely solubility of this compound in common organic solvents, based on its chemical structure. For researchers requiring precise and reliable data, the detailed experimental protocol for the isothermal shake-flask method offers a robust approach to quantitatively determine its solubility. The provided workflow diagram serves as a clear visual aid for implementing this procedure in a laboratory setting. Accurate solubility data is indispensable for the effective utilization of this compound in research and development.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Dichloro-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electrophilic and nucleophilic sites of 2,4-Dichloro-6-methyl-3-nitropyridine, a key intermediate in the synthesis of various heterocyclic compounds. By examining the electronic effects of the chloro, methyl, and nitro substituents on the pyridine ring, this document elucidates the molecule's reactivity, guiding its application in synthetic chemistry and drug development. This guide adheres to a stringent data presentation format, including detailed experimental protocols and mandatory visualizations to facilitate a comprehensive understanding of the molecule's chemical behavior.

Introduction

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of two chlorine atoms, a methyl group, and a powerful electron-withdrawing nitro group on the pyridine core imparts a unique reactivity profile. Understanding the distribution of electron density and the resulting electrophilic and nucleophilic centers is paramount for predicting its reaction outcomes and designing novel synthetic pathways. This guide leverages established principles of organic chemistry and analogies to structurally similar compounds to provide a robust model of its reactivity.

Predicted Electrophilic and Nucleophilic Sites

The reactivity of the this compound ring is governed by the interplay of the inductive and resonance effects of its substituents.

-

Nucleophilic Sites: The primary nucleophilic site is the nitrogen atom of the pyridine ring, which possesses a lone pair of electrons. However, the strong electron-withdrawing effect of the nitro group and the chlorine atoms significantly reduces its basicity and nucleophilicity. The oxygen atoms of the nitro group also possess lone pairs and are potential, albeit weak, nucleophilic centers.

-

Electrophilic Sites: The pyridine ring is rendered electron-deficient by the attached nitro and chloro groups, making the ring carbons susceptible to nucleophilic attack. The positions most activated for nucleophilic aromatic substitution (SNAr) are those ortho and para to the strongly electron-withdrawing nitro group. Therefore, the carbon atoms at the C2 and C4 positions, which bear the chlorine leaving groups, are the principal electrophilic centers. The inductive effect of the nitro group also enhances the electrophilicity of the adjacent C3 carbon.

The following diagram illustrates the logical relationship of these substituent effects in determining the reactive sites.

Data Presentation: Predicted Reactivity

Based on the electronic properties, the following table summarizes the predicted reactivity at each position of the pyridine ring.

| Position | Substituent | Predicted Primary Reactivity | Rationale |

| 1 | N | Weakly Nucleophilic | Lone pair availability is reduced by electron-withdrawing groups. |

| 2 | Cl | Highly Electrophilic | Activated by the ortho nitro group and the pyridine nitrogen; good leaving group. |

| 3 | NO₂ | - | Site of strong electron withdrawal. |

| 4 | Cl | Highly Electrophilic | Activated by the para nitro group; good leaving group. |

| 5 | H | - | Less reactive compared to other positions. |

| 6 | CH₃ | - | Site of weak electron donation. |

Experimental Protocols

Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for reacting this compound with a generic nucleophile (Nu-H).

Materials:

-

This compound

-

Nucleophile (e.g., an amine, thiol, or alcohol)

-

A suitable base (e.g., K₂CO₃, Et₃N)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the nucleophile (1.1 eq) and the base (1.5 eq).

-

Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the site of substitution.

The following diagram illustrates the general workflow for this experimental protocol.

Protocol for Computational Analysis (DFT)

A computational study using Density Functional Theory (DFT) can provide a theoretical basis for the predicted reactivity.

Software:

-

A quantum chemistry software package (e.g., Gaussian, Spartan, etc.)

Procedure:

-

Construct the 3D structure of this compound.

-

Perform a geometry optimization and frequency calculation using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Following successful optimization, calculate the molecular electrostatic potential (MEP) and map it onto the electron density surface.

-

Analyze the MEP map: regions of negative potential (red/yellow) indicate nucleophilic sites, while regions of positive potential (blue) indicate electrophilic sites.

-

Optionally, perform a Natural Bond Orbital (NBO) analysis to obtain the Mulliken atomic charges for a quantitative measure of the charge distribution.

Conclusion

The electronic landscape of this compound is dominated by the strong electron-withdrawing capacity of the nitro group and the inductive effects of the chlorine atoms and the pyridine nitrogen. This renders the carbon atoms at the C2 and C4 positions as highly electrophilic and susceptible to nucleophilic aromatic substitution. The pyridine nitrogen, while possessing a lone pair, is a weak nucleophile due to the overall electron-deficient nature of the ring. This in-depth guide provides a foundational understanding for researchers to effectively utilize this versatile building block in the synthesis of novel and complex molecules for a range of applications in the pharmaceutical and materials science industries.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,4-Dichloro-6-methyl-3-nitropyridine

This technical guide provides a comprehensive overview of the expected thermal stability and decomposition pathways of 2,4-Dichloro-6-methyl-3-nitropyridine. It is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The guide covers potential decomposition mechanisms, hypothetical thermal analysis data, and detailed experimental protocols for assessing thermal hazards.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₄Cl₂N₂O₂ |

| Molecular Weight | 207.01 g/mol |

| Appearance | Expected to be a solid |

| CAS Number | 63897-12-1 |

Hypothetical Thermal Decomposition Data

Due to the absence of specific experimental data for this compound, Table 2 presents a compilation of hypothetical and extrapolated thermal analysis data. This data is based on the analysis of similar nitroaromatic and chlorinated heterocyclic compounds and should be confirmed by experimental measurements.

| Parameter | Technique | Hypothetical Value | Remarks |

| Onset Decomposition Temp. (T_onset) | DSC/TGA | 150 - 200 °C | The presence of the nitro group and chlorine atoms can lower the decomposition temperature. |

| Peak Decomposition Temp. (T_peak) | DSC | 180 - 250 °C | Represents the temperature of maximum decomposition rate. |

| Heat of Decomposition (ΔH_d) | DSC | 1000 - 2500 J/g | Nitroaromatic compounds are often energetic and can release significant heat upon decomposition. |

| Mass Loss | TGA | > 50% | Significant mass loss is expected due to the formation of gaseous decomposition products. |

| Activation Energy (E_a) | Isothermal DSC/ARC | 100 - 170 kJ/mol | Indicates the energy barrier for the decomposition reaction. |

Predicted Decomposition Pathway and Products

The thermal decomposition of this compound is anticipated to be a complex process involving multiple steps. The primary routes of decomposition for nitroaromatic compounds typically involve the cleavage of the C-NO₂ bond, which is often the weakest bond in the molecule. The presence of chlorine atoms and a methyl group will also influence the subsequent reactions.

Initial Decomposition Step: The decomposition is likely initiated by the homolytic cleavage of the C-NO₂ bond, forming a pyridyl radical and nitrogen dioxide (NO₂).

C₆H₄Cl₂N(CH₃)NO₂ → •C₆H₄Cl₂N(CH₃) + •NO₂

Secondary Reactions: The highly reactive radical species generated in the initial step can undergo a variety of secondary reactions, including:

-

Dimerization and Polymerization: The pyridyl radicals can combine to form larger, polymeric structures, often observed as a solid residue in thermal analysis.

-

Reaction with other molecules: Radicals can abstract atoms from neighboring molecules, propagating a chain reaction.

-

Further Fragmentation: The pyridyl ring itself may fragment at higher temperatures, leading to the formation of smaller gaseous products.

Potential Gaseous Decomposition Products:

-

Nitrogen oxides (NO₂, N₂O, NO)

-

Hydrogen chloride (HCl)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Chlorinated hydrocarbons

-

Cyanogen (C₂N₂) and other nitrogenous species

The following diagram illustrates a plausible, albeit simplified, decomposition pathway.

Synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine: A Technical Guide to Starting Materials and Methodologies

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 2,4-dichloro-6-methyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The document details the various starting materials, outlines step-by-step experimental protocols, and presents quantitative data in a structured format for effective comparison. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical understanding of the synthesis of this pivotal compound.

Core Synthetic Strategies

The synthesis of this compound can be achieved through several distinct pathways, primarily differentiated by the initial precursor. The most common strategies involve the chlorination of a pre-existing nitropyridine core or a sequential nitration and chlorination of a pyridine derivative.

Route 1: Chlorination of 4-hydroxy-6-methyl-3-nitro-2-pyridone

A direct and high-yielding approach involves the chlorination of 4-hydroxy-6-methyl-3-nitro-2-pyridone. This method is efficient as the nitro group is already in the desired position.

Experimental Protocol:

-

Dissolve 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol) in phosphorus oxychloride (POCl₃, 10 mL).[1]

-

Heat the mixture to 95 °C and maintain stirring for 1.5 hours.[1]

-

After the reaction is complete, remove the excess POCl₃, for instance, by centrifugation.[1]

-

Slowly quench the reaction by adding it to 100 mL of ice water.[1]

-

Extract the aqueous mixture with ethyl acetate (3 x 80 mL).[1]

-

Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[1]

-

Concentrate the solution under reduced pressure to yield the final product.[1]

Quantitative Data:

| Starting Material | Reagents | Temperature | Time | Yield | Reference |

| 4-hydroxy-6-methyl-3-nitro-2-pyridone | POCl₃ | 95 °C | 1.5 hours | 85.7% | [1] |

Synthetic Pathway:

References

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 2,4-Dichloro-6-methyl-3-nitropyridine

Hazard Identification and Classification

Based on available data for 2,4-Dichloro-6-methyl-3-nitropyridine and its analogues, the compound is classified as hazardous.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) classification is summarized below.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | GHS Code |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 |

Source: Aggregated data from supplier information for CAS No. 63897-12-1 and SDS for analogous compounds.[1][2][3][4]

Hazard Pictogram and Signal Word

Pictogram:

Toxicological Properties

To date, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2][5] No quantitative data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values are available for this specific compound. The hazard statements are based on the expected properties of this class of chemical compounds and data from structurally related molecules.

| Toxicological Endpoint | Value | Species | Route | Source |

| Acute Oral Toxicity (LD50) | No data available | - | - | - |

| Acute Dermal Toxicity (LD50) | No data available | - | - | - |

| Acute Inhalation Toxicity (LC50) | No data available | - | - | - |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[2][5] | - | - | [2][5] |

| Germ Cell Mutagenicity | No data available | - | - | - |

| Reproductive Toxicity | No data available | - | - | - |

Handling and Safety Precautions

Given the identified hazards, stringent safety protocols must be implemented when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

-

Use of a closed system is recommended for transfers and reactions to minimize aerosol or dust formation.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The following table outlines the recommended equipment.

| Body Area | Protection | Standard/Specification |

| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or NIOSH (US) approved.[6] |

| Hands | Chemically resistant, impervious gloves (e.g., nitrile, neoprene). | Gloves must be inspected prior to use. Use proper removal technique. |

| Respiratory | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection, a full-face respirator with appropriate cartridges (e.g., ABEK-P2) should be used. | Respirators must be tested and approved under NIOSH (US) or CEN (EU) standards.[2] |

| Body | Laboratory coat, long-sleeved clothing. For larger quantities, a chemical-resistant apron or suit may be necessary. | - |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[2] Wash hands thoroughly after handling and before breaks.[5] Do not eat, drink, or smoke in the work area.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Recommended storage temperature is between 2-8°C in an inert atmosphere.[1] Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

First Aid and Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor immediately if you feel unwell.[5] Rinse mouth with water.[5] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] If not breathing, give artificial respiration.[5][6] Consult a physician. |

| Skin Contact | IF ON SKIN: Wash off with soap and plenty of water.[5] If skin irritation occurs, get medical advice/attention.[6] Remove contaminated clothing and wash it before reuse.[4] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes.[2][6] Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] If eye irritation persists, get medical advice/attention.[6] |

In all cases of exposure, show the safety data sheet to the medical professional in attendance.[5]

Spill and Disposal Procedures

-

Spills: Evacuate personnel to a safe area.[2] Wear appropriate PPE. Avoid dust formation.[2] Sweep up the material, place it in a suitable, closed container for disposal.[2] Do not let the product enter drains.[2]

-

Disposal: Dispose of waste material and contaminated packaging at an approved waste disposal plant in accordance with local, regional, and national regulations.[3][5]

Experimental Protocols for Hazard Assessment

No specific experimental studies on the toxicology of this compound are publicly available. For drug development and research purposes, such assessments are critical. Below are generalized methodologies for key toxicological endpoints.

General Protocol: Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of the compound.

-

Test System: Typically, female rats are used. A small number of animals are used in a stepwise procedure.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A starting dose (e.g., 300 mg/kg body weight) is administered by oral gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Depending on the outcome, the dose is increased or decreased in subsequent steps with new groups of animals.

-

-

Data Analysis: The results are used to classify the substance into a GHS acute toxicity category. A definitive LD50 value is not calculated by this method.

General Protocol: In Vitro Skin Irritation (Based on OECD Guideline 439)

-

Objective: To assess the potential of the compound to cause skin irritation.

-

Test System: Reconstituted human epidermis (RhE) tissue model.

-

Procedure:

-

A small amount of the test chemical is applied topically to the surface of the RhE tissue.

-

The tissue is incubated for a set period (e.g., 60 minutes).

-

After exposure, the tissue is rinsed and incubated in fresh medium.

-

Cell viability is measured using a quantitative assay (e.g., MTT assay).

-

-

Data Analysis: The substance is classified as an irritant (Category 2) if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to negative controls.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows for handling and assessing hazardous compounds like this compound.

Caption: Hazard identification and control workflow for laboratory chemicals.

Caption: General experimental workflow for chemical hazard assessment.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,4-Dichloro-6-methyl-3-nitropyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methyl-3-nitropyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring two reactive chlorine atoms and an electron-withdrawing nitro group on a pyridine scaffold, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various functional groups. The nitro group, in addition to activating the pyridine ring for nucleophilic attack, can be further modified, for example, by reduction to an amino group, providing another point for molecular diversification. This reactivity profile has been exploited in the development of various therapeutic agents, particularly kinase inhibitors.

Application in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammation, and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. This compound serves as a valuable scaffold for the synthesis of potent and selective kinase inhibitors.

Synthesis of a p70S6Kβ Inhibitor

One notable application of a related compound, 2,6-dichloro-3-nitropyridine, is in the synthesis of a potent inhibitor of the p70S6 ribosomal protein S6 kinase beta (p70S6Kβ). This kinase is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.

The synthesis involves a regioselective nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring with a 3-aminoisoquinoline derivative. This reaction highlights the differential reactivity of the two chlorine atoms, often allowing for controlled, stepwise functionalization.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

-

This compound

-

Amine of choice (e.g., a primary or secondary amine)

-

Base (e.g., Diisopropylethylamine (DIPEA), triethylamine, or potassium carbonate)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF))

-

Standard laboratory glassware and stirring apparatus

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the amine (1.0-1.2 equivalents) to the solution.

-

Add the base (1.5-2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required. The reaction progress should be monitored by TLC.

-

Upon completion, quench the reaction by adding water or ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Data Presentation

| Compound ID | Target Kinase | IC50 (µM) |

| 1 | JAK2 | 8.5 |

| 2 | JAK2 | 12.2 |

Table 1: Inhibitory activity of representative JAK2 inhibitors derived from a nitropyridine scaffold.[1]

Signaling Pathways and Workflows

Generalized Kinase Signaling Pathway

Kinase inhibitors developed from this compound and related scaffolds often target key nodes in cellular signaling pathways that are aberrantly activated in diseases like cancer. A generalized representation of a kinase signaling cascade is shown below.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and evaluation of potential kinase inhibitors synthesized from this compound.

Conclusion

This compound is a valuable and reactive scaffold in medicinal chemistry. Its utility in the synthesis of kinase inhibitors and other biologically active molecules is well-documented for related structures. The provided protocols and workflows offer a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this versatile starting material. Further investigation into the structure-activity relationships of derivatives of this compound is warranted to unlock its full potential in the development of new therapeutic agents.

References

The Versatile Intermediate: 2,4-Dichloro-6-methyl-3-nitropyridine in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methyl-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique electronic and steric properties, arising from the presence of two reactive chlorine atoms, a methyl group, and a strong electron-withdrawing nitro group on the pyridine ring, make it a valuable building block for the construction of complex molecular architectures. This document provides detailed application notes on its synthesis and reactivity, along with specific experimental protocols for its use in creating novel compounds, particularly in the realm of medicinal chemistry and drug development.

The pyridine core is a privileged scaffold in numerous biologically active compounds and approved drugs. The strategic placement of chloro and nitro substituents on this compound allows for selective, stepwise functionalization through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide array of functional groups, paving the way for the synthesis of diverse libraries of compounds for screening and lead optimization.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the chlorination of 4-hydroxy-6-methyl-3-nitro-2-pyridone using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

Experimental Protocol: Synthesis from 4-hydroxy-6-methyl-3-nitro-2-pyridone[1]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-6-methyl-3-nitro-2-pyridone (1.7 g, 10 mmol) in phosphorus oxychloride (10 mL).

-

Heat the reaction mixture to 95 °C and stir for 1.5 hours.

-

After the reaction is complete, allow the mixture to cool and carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously quench the reaction by adding 100 mL of ice water with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 80 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

The resulting yellow powdery product is this compound (1.773 g, 85.7% yield).[1]

Key Applications in Organic Synthesis

The reactivity of this compound is dominated by the two chlorine atoms, which can be selectively displaced by various nucleophiles. The nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the C4 position, which is para to the nitro group. The C2 position, being ortho to the nitro group, is also activated but generally less reactive than the C4 position.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The differential reactivity of the two chlorine atoms allows for sequential and regioselective substitution. Nucleophilic attack generally occurs preferentially at the C4 position. This is due to the better stabilization of the negative charge in the Meisenheimer intermediate through resonance with the para-nitro group.

General Workflow for Sequential SNAr:

Caption: Sequential SNAr on this compound.

a) Amination Reactions:

Reactions with amines (primary or secondary) are expected to proceed with high regioselectivity at the C4 position to yield 4-amino-2-chloro-6-methyl-3-nitropyridine derivatives. These products can then undergo a second substitution at the C2 position, often requiring more forcing conditions.

Experimental Protocol: Mono-amination at C4 (Adapted from a similar substrate)

-

Dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Add the desired primary or secondary amine (1.0-1.2 equiv) to the solution.

-

Add a non-nucleophilic base, such as triethylamine (2.0-3.0 equiv) or potassium carbonate (2.0 equiv), to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC until the starting material is consumed.

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

-

Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the 4-amino-2-chloro-6-methyl-3-nitropyridine derivative.

b) Reactions with Thiols:

Thiolates are excellent nucleophiles and are expected to react similarly to amines, with a preference for the C4 position.

Experimental Protocol: Reaction with Thiols at C4 (General Procedure)

-

In a round-bottom flask, dissolve the desired thiol (1.1 equiv) in a polar solvent like DMF or DMAc.

-

Add a base such as potassium carbonate (2.0 equiv) and stir for a few minutes to generate the thiolate in situ.

-

Add a solution of this compound (1.0 equiv) in the same solvent.

-

Stir the reaction at room temperature or gently heat (e.g., to 60 °C) while monitoring by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituents on the pyridine ring can also participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This is a powerful method for introducing aryl or heteroaryl moieties. Similar to SNAr, the C4 position is generally more reactive.

Workflow for Regioselective Suzuki-Miyaura Coupling:

Caption: Regioselective Suzuki coupling of the title compound.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at C4 (Adapted from a similar substrate)

-

In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.0-1.2 equiv), and a base such as sodium carbonate (2.0 equiv) or potassium carbonate (2.0 equiv).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).

-

Heat the reaction mixture to reflux (e.g., 90-110 °C) and stir for the required time (typically 2-16 hours), monitoring by TLC.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the 4-aryl-2-chloro-6-methyl-3-nitropyridine product.

Application in the Synthesis of Bioactive Molecules

The functionalized pyridine derivatives obtained from this compound are valuable precursors for the synthesis of complex heterocyclic systems, including potential kinase inhibitors. The general strategy involves sequential substitution of the two chlorine atoms, followed by reduction of the nitro group to an amine, which can then be used in cyclization reactions to form fused ring systems like imidazo[4,5-b]pyridines.

General Synthetic Workflow for Kinase Inhibitor Scaffolds:

Caption: Synthesis of fused heterocycles from the title compound.

Data Presentation

Table 1: Synthesis of this compound

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-hydroxy-6-methyl-3-nitro-2-pyridone | POCl₃ | 95 | 1.5 | 85.7 | [1] |

Table 2: Representative Reactions and Conditions for Dichloronitropyridines

| Starting Material | Reaction Type | Reagent/Catalyst | Solvent | Temperature (°C) | Product Type |

| Dichloronitropyridine | SNAr (Amination) | Primary/Secondary Amine, Base | Acetonitrile/DMF | 25 - 80 | 4-Amino-2-chloro-nitropyridine |

| Dichloronitropyridine | SNAr (Thiolation) | Thiol, Base | DMF/DMAc | 25 - 60 | 4-Thioether-2-chloro-nitropyridine |

| Dichloronitropyridine | Suzuki-Miyaura | Arylboronic Acid, Pd(PPh₃)₄, Base | Toluene/Ethanol/Water | 90 - 110 | 4-Aryl-2-chloro-nitropyridine |

Note: Conditions are generalized based on reactions with analogous dichloronitropyridine substrates.

This compound is a valuable and reactive intermediate for organic synthesis. The predictable regioselectivity of its nucleophilic aromatic substitution and cross-coupling reactions allows for the controlled and sequential introduction of various functional groups. These characteristics make it an ideal starting material for the construction of complex heterocyclic scaffolds, particularly in the discovery and development of new therapeutic agents such as kinase inhibitors. The protocols provided herein, based on established methodologies for this and closely related compounds, offer a solid foundation for researchers to explore the synthetic potential of this versatile building block.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloro-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the regioselective Suzuki-Miyaura cross-coupling reaction of 2,4-dichloro-6-methyl-3-nitropyridine. The protocols outlined herein are designed to facilitate the synthesis of C4-arylated pyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] For substituted dihalopyridines, such as this compound, achieving regioselective coupling is a key challenge. The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom and substituents, dictate the reactivity of the halogenated positions.

In the case of 2,4-dichloropyridines, the chloride at the C4-position is generally more susceptible to oxidative addition by a palladium catalyst than the chloride at the C2-position.[4][5][6] This preferential reactivity allows for the selective synthesis of 4-substituted-2-chloropyridines. The presence of an electron-withdrawing nitro group at the C3-position further activates the C4-position towards nucleophilic attack, enhancing the regioselectivity of the Suzuki coupling. This document leverages established methodologies for the C4-selective coupling of related 2,4-dichloropyridines to provide robust protocols for the target substrate.

Data Presentation: Comparison of Reaction Protocols

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes quantitative data from various protocols for the C4-selective coupling of substituted 2,4-dichloropyridines and related 2,4-dichloropyrimidines, providing a comparative overview of different reaction conditions.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) | Reference |

| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 0.25 (MW) | Phenylboronic acid | 81 | [4] |

| Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 0.25 (MW) | 4-Methoxyphenylboronic acid | 85 | [4] |

| Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 0.25 (MW) | 3-Methoxyphenylboronic acid | 72 | [4] |

| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Ethanol/Toluene/H₂O | 55 | 12 | Phenylboronic acid | >80 (crude) | [5] |

| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) (3 mol%) | KF | THF | 25 | 24 | 4-Methoxyphenylboronic acid | 85 (C4:C2 = 10:1) | [6] |

| PdCl₂(dppf) (5 mol%) | K₃PO₄ | Toluene | 110 | 18 | 3-Pyridylboronic acid | 65 | [7] |

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Suzuki Coupling of this compound

This protocol is adapted from established procedures for the regioselective Suzuki coupling of 2,4-dichloropyridines.[6][7]

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a suitable precatalyst) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

-

Degassed water (if using aqueous conditions)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (and ligand, if separate). Add the anhydrous, degassed solvent via syringe. If using aqueous conditions, add degassed water at this stage.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For microwave-assisted reactions, the temperature can be higher (e.g., 100-140 °C) with significantly shorter reaction times.[4]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chloro-6-methyl-3-nitropyridine.

Protocol 2: Microwave-Assisted C4-Selective Suzuki Coupling

This protocol is based on the highly efficient microwave-assisted Suzuki couplings of 2,4-dichloropyrimidines and is expected to be applicable to the target substrate.[4]

Procedure:

-

To a microwave reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (3 mol%).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 100 °C for 15-30 minutes.

-

After cooling, perform the work-up and purification as described in Protocol 1.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for Suzuki coupling.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction mechanism on 2,4-dichloro-6-methyl-3-nitropyridine. This compound is a valuable building block in medicinal chemistry and drug development due to its reactive sites that allow for the introduction of diverse functionalities. The following sections detail the reaction mechanism, regioselectivity, experimental protocols, and applications of this versatile substrate.

Introduction